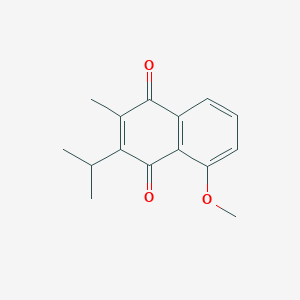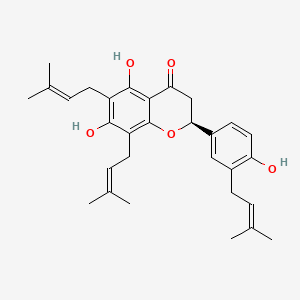
Ethyl(trimethyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(trimethyl)phosphanium is a quaternary phosphonium compound characterized by the presence of an ethyl group and three methyl groups attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl(trimethyl)phosphanium can be synthesized through the reaction of trimethylphosphine with ethyl bromide. The reaction typically occurs in an anhydrous solvent such as dichloromethane under a nitrogen atmosphere to prevent moisture interference. The reaction proceeds as follows: [ \text{P(CH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{[P(CH}_3\text{)}_3\text{C}_2\text{H}_5]^+ \text{Br}^- ]
Industrial Production Methods: In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl(trimethyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Addition: The compound can add to multiple bonds, such as alkenes and alkynes, forming new phosphonium salts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Nucleophiles: Halides, alkoxides, and other nucleophiles can be used in substitution reactions.
Catalysts: Transition metal catalysts may be employed to facilitate addition reactions.
Major Products:
Phosphine Oxides: Formed through oxidation.
Substituted Phosphonium Salts: Resulting from nucleophilic substitution.
Addition Products: Formed through reactions with multiple bonds.
Wissenschaftliche Forschungsanwendungen
Ethyl(trimethyl)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a phase transfer catalyst in various chemical processes.
Wirkmechanismus
Ethyl(trimethyl)phosphanium can be compared with other quaternary phosphonium compounds such as:
- Mthis compound
- Propyl(trimethyl)phosphanium
- Butyl(trimethyl)phosphanium
Uniqueness: this compound is unique due to its specific combination of ethyl and methyl groups, which confer distinct reactivity and properties compared to other similar compounds. Its balance of steric and electronic effects makes it particularly useful in various chemical applications.
Vergleich Mit ähnlichen Verbindungen
- Methyl(trimethyl)phosphanium: Contains a methyl group instead of an ethyl group.
- Propyl(trimethyl)phosphanium: Contains a propyl group, leading to different steric and electronic properties.
- Butyl(trimethyl)phosphanium: Contains a butyl group, further altering its reactivity and applications.
Eigenschaften
CAS-Nummer |
79826-63-4 |
|---|---|
Molekularformel |
C5H14P+ |
Molekulargewicht |
105.14 g/mol |
IUPAC-Name |
ethyl(trimethyl)phosphanium |
InChI |
InChI=1S/C5H14P/c1-5-6(2,3)4/h5H2,1-4H3/q+1 |
InChI-Schlüssel |
IQLVJVXTKNBZRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC[P+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)


![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)




![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)

